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Compound of Interest

Compound Name: Triphenyl phenylethynyl tin

Cat. No.: B15343402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triphenyltin

compounds. Tin, having three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), offers a

powerful tool for structural elucidation, with ¹¹⁹Sn being the most frequently utilized isotope due

to its higher natural abundance and sensitivity. This guide will delve into the factors influencing

¹¹⁹Sn chemical shifts and coupling constants, present a compilation of spectral data for various

triphenyltin derivatives, detail standardized experimental protocols, and illustrate key concepts

with clear diagrams.

Core Principles of ¹¹⁹Sn NMR in Triphenyltin
Chemistry
¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic and structural

environment around the tin nucleus in triphenyltin compounds. The chemical shift (δ), reported

in parts per million (ppm), is the most informative parameter, spanning a very wide range of

over 5000 ppm. This large spectral dispersion allows for the clear differentiation of tin species

in different chemical environments.

Several key factors influence the ¹¹⁹Sn chemical shift in triphenyltin compounds:
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Coordination Number: This is one of the most significant factors. An increase in the

coordination number at the tin center, for example, from four-coordinate (tetrahedral) to five-

coordinate (trigonal bipyramidal) or six-coordinate (octahedral), generally leads to a

significant upfield shift (to more negative δ values). This is attributed to an increase in the

electron density around the tin nucleus.

Electronegativity of the Substituent (X in Ph₃SnX): The nature of the fourth group attached to

the triphenyltin moiety has a profound effect on the chemical shift. More electronegative

substituents tend to deshield the tin nucleus, resulting in a downfield shift (to more positive δ

values).

Solvent Effects: The solvent can play a crucial role, particularly coordinating solvents which

can interact with the tin center and increase its coordination number, leading to upfield shifts.

Concentration: The concentration of the sample can also influence the chemical shift,

especially in cases where intermolecular association or equilibria are present.

Data Presentation: ¹¹⁹Sn NMR Data for Triphenyltin
Compounds
The following tables summarize ¹¹⁹Sn NMR chemical shift and coupling constant data for a

range of triphenyltin compounds (Ph₃SnX). These values have been compiled from various

literature sources and are intended to serve as a valuable reference for researchers in the field.

Table 1: ¹¹⁹Sn Chemical Shifts (δ) of Triphenyltin Compounds (Ph₃SnX)
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Substituent (X)
Chemical Shift (δ,
ppm)

Solvent
Coordination
Number

H -163.0 Neat 4

Cl -47.5 CDCl₃ 4

Br -62.0 CDCl₃ 4

I -128.0 CDCl₃ 4

OH -81.0 CH₂Cl₂ 4

OAc -118.0 CDCl₃ 4

SPh -62.0 CDCl₃ 4

SnPh₃ -123.0 C₆H₆ 4

Pyridine (adduct) -145.0 CH₂Cl₂ 5

DMSO (adduct) -160.0 DMSO 5

Note: Chemical shifts are referenced to external tetramethyltin (SnMe₄).

Table 2: ¹¹⁹Sn-¹³C Coupling Constants for Triphenyltin Compounds

Compound
¹J(¹¹⁹Sn-
¹³C_ipso) (Hz)

¹J(¹¹⁹Sn-
¹³C_ortho) (Hz)

¹J(¹¹⁹Sn-
¹³C_meta) (Hz)

¹J(¹¹⁹Sn-
¹³C_para) (Hz)

Ph₃SnCl 480 48 50 12

Ph₃SnBr 465 47 49 11

Ph₃SnI 430 45 47 10

Experimental Protocols
A standardized protocol for acquiring high-quality ¹¹⁹Sn NMR spectra is essential for obtaining

reliable and reproducible data.

1. Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15343402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Purity: Ensure the triphenyltin compound is of high purity to avoid interference

from paramagnetic impurities which can lead to significant line broadening.

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently

soluble. For routine characterization, non-coordinating solvents like chloroform-d (CDCl₃) or

benzene-d₆ (C₆D₆) are often used. To investigate coordination chemistry, coordinating

solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or pyridine-d₅ can be employed.

Concentration: A concentration range of 0.1–0.5 M is generally suitable for obtaining a good

signal-to-noise ratio in a reasonable acquisition time.

Reference Standard: Tetramethyltin (SnMe₄) is the universally accepted reference standard

for ¹¹⁹Sn NMR, with its chemical shift defined as 0 ppm. It can be used as an external

reference by placing a sealed capillary containing SnMe₄ within the NMR tube.

2. NMR Spectrometer Setup:

Nucleus: Select ¹¹⁹Sn as the observation nucleus.

Spectrometer Frequency: Modern high-field NMR spectrometers (e.g., 400, 500, or 600 MHz

for ¹H) provide excellent sensitivity and dispersion for ¹¹⁹Sn NMR. The resonance frequency

for ¹¹⁹Sn is approximately 37.3% of the proton frequency.

Probe: A broadband or multinuclear probe is required. Ensure the probe is tuned to the ¹¹⁹Sn

frequency.

Temperature: Room temperature is typically sufficient for routine measurements. Variable

temperature studies can be conducted to investigate dynamic processes or equilibria.

3. Data Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly

used. Inverse-gated decoupling can be employed to suppress the negative Nuclear

Overhauser Effect (NOE) that can arise due to the negative magnetogyric ratio of ¹¹⁹Sn. For

enhanced sensitivity, polarization transfer techniques like DEPT (Distortionless

Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by

Polarization Transfer) can be utilized.
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Acquisition Time (AQ): An acquisition time of 0.5 to 1.0 seconds is generally adequate.

Relaxation Delay (D1): A relaxation delay of 1 to 5 seconds is a good starting point. For

quantitative measurements, a longer delay (5 x T₁) is necessary.

Number of Scans (NS): The number of scans will depend on the sample concentration and

the desired signal-to-noise ratio. For moderately concentrated samples, 128 to 1024 scans

are often sufficient.

Spectral Width (SW): A wide spectral width of at least 500 ppm (-300 to +200 ppm) is

recommended to cover the typical chemical shift range of triphenyltin compounds.

4. Data Processing:

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1 to 5

Hz to improve the signal-to-noise ratio.

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline

correction to obtain a flat baseline.

Referencing: Reference the spectrum to the external SnMe₄ standard at 0 ppm.

Mandatory Visualizations
Signaling Pathways and Logical Relationships
The coordination state of the tin atom is a primary determinant of the ¹¹⁹Sn chemical shift. The

following diagram illustrates how the coordination number influences the observed chemical

shift.

To cite this document: BenchChem. [An In-depth Technical Guide to ¹¹⁹Sn NMR Spectra of
Triphenyltin Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15343402#119sn-nmr-spectra-of-triphenyltin-
compounds]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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